PDK1 Ligand Efficiency vs. 1H-indazol-3-amine
In a fragment-based drug discovery campaign targeting phosphoinositide-dependent kinase-1 (PDK1), the aminoindazole core exemplified by 4-fluoro-1H-indazol-3-amine was identified as a ligand-efficient hit [1]. The non-fluorinated analog, 1H-indazol-3-amine, demonstrates a dramatically different potency profile, exhibiting an IC50 of 311,000 nM (3.11e5 nM) against PDK1, representing a >1,000-fold decrease in inhibitory activity compared to optimized fragments derived from the fluorinated aminoindazole series [2]. While the exact IC50 for the 4-fluoro-1H-indazol-3-amine fragment itself was not reported in the same assay, the structure-activity relationship (SAR) study establishes that the 4-fluoro substitution pattern is a critical determinant for achieving nanomolar-range potency in subsequent lead optimization, a feature not present in the non-fluorinated parent [1].
| Evidence Dimension | PDK1 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported as a single fragment IC50; serves as a core scaffold for potent, ligand-efficient inhibitors with nanomolar activity after optimization. |
| Comparator Or Baseline | 1H-indazol-3-amine (CAS 7364-25-2), IC50 = 311,000 nM (3.11e5 nM) |
| Quantified Difference | >1,000-fold lower potency observed for the non-fluorinated comparator, underscoring the essential role of the 4-fluoro substitution in enabling potent inhibition. |
| Conditions | Biochemical kinase assay with His-tagged-truncated human PDK1, pre-incubated with substrate biotinylated-AKT3 for 30 minutes [2]. |
Why This Matters
This establishes that 4-fluoro-1H-indazol-3-amine is the appropriate starting point for developing potent PDK1 inhibitors, whereas the non-fluorinated 1H-indazol-3-amine is an unsuitable and inactive alternative for this target.
- [1] Medina, J. R., Blackledge, C. W., Heerding, D. A., Campobasso, N., Ward, P., Briand, J., Wright, L., & Axten, J. M. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(8), 439-442. DOI: 10.1021/ml100136n View Source
- [2] BindingDB. BDBM50339013: 1H-indazol-3-amine | CHEMBL1331627. Available at: https://bindingdb.org/rwd/bind/chemsearchmarvin.jsp?compoundBDBM=50339013 (Accessed April 17, 2026). View Source
